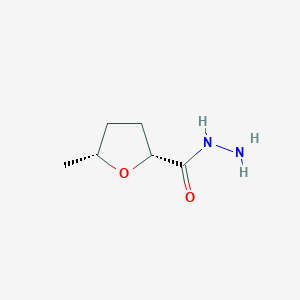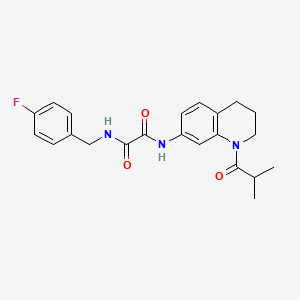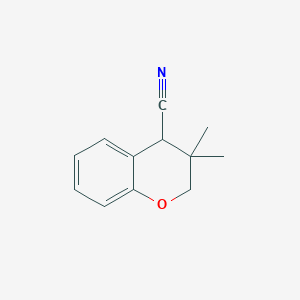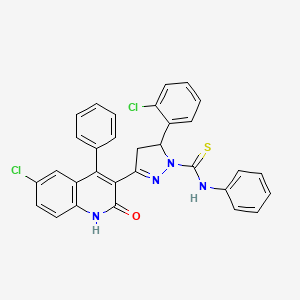
1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one, also known as ADP or 4-acetylpiperazine-1-carboxamide, is a chemical compound with potential applications in the field of medicinal chemistry. It is a small molecule that belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain. This compound has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound can increase the concentration of dopamine in the brain, leading to enhanced dopaminergic signaling. This compound has also been shown to interact with the sigma-1 receptor, which is involved in several cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on several factors, such as the dose, route of administration, and target tissue. This compound has been shown to modulate the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to affect the activity of certain enzymes, such as monoamine oxidase. In vivo studies have demonstrated that this compound can elicit a range of physiological responses, such as locomotor activity, analgesia, and anxiolytic effects.
実験室実験の利点と制限
1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one has several advantages as a research tool, including its small size, high potency, and selectivity for certain biological targets. It can be easily synthesized and purified, and its effects can be studied in vitro and in vivo. However, this compound also has some limitations, such as its potential toxicity and the need for careful dose optimization. It can also be difficult to interpret the results of experiments involving this compound due to its complex mechanism of action and potential off-target effects.
将来の方向性
There are several future directions for research involving 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one. One area of interest is the development of this compound-based compounds with improved pharmacological properties, such as increased selectivity or reduced toxicity. Another area of interest is the investigation of the role of this compound in various disease states, such as Parkinson's disease or schizophrenia. This compound may also have potential applications in the field of molecular imaging, as a tool for visualizing certain biological targets in vivo. Overall, this compound represents a promising area of research with potential applications in several areas of medicinal chemistry.
合成法
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves the reaction of 4-acetylpiperazine with 2,2-dimethylpropan-1-one in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of this compound can be optimized by adjusting the reaction parameters. The purity of this compound can be enhanced by using various purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one has been investigated for its potential applications in several areas of medicinal chemistry, including drug discovery, drug delivery, and molecular imaging. It has been shown to exhibit selective binding to certain biological targets, such as the dopamine transporter and the sigma-1 receptor. This compound has also been used as a building block for the synthesis of various compounds with potential pharmacological activities.
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(14)12-5-7-13(8-6-12)10(15)11(2,3)4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHDAQPHAQLAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2624758.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2624760.png)

![N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624766.png)

![4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2624769.png)




![[4-(1H-indol-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624776.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2624777.png)
